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An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS

914347-21-0): A Keystone Scaffold for Modern Drug Discovery

Executive Summary
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a highly functionalized heterocyclic

compound that serves as a critical building block in medicinal chemistry and drug discovery. Its

structure incorporates three key features for chemical diversification: a stable 2-phenylthiazole

core, a reactive bromine atom at the 5-position, and an ethyl ester at the 4-position. This

unique combination allows for the strategic and modular synthesis of vast libraries of

compounds. The thiazole ring itself is a "privileged scaffold," found in numerous FDA-approved

drugs and biologically active molecules, underscoring the therapeutic potential of its

derivatives.[1][2][3] This guide provides a comprehensive technical overview for researchers

and drug development professionals, detailing the compound's properties, synthesis, reactivity,

and its proven applications as a versatile intermediate in the creation of novel therapeutic

agents.

The Thiazole Moiety: A Privileged Scaffold in
Medicinal Chemistry
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a

cornerstone of modern medicinal chemistry.[4] Its prevalence in nature, exemplified by its
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presence in Vitamin B1 (thiamine), hints at its fundamental biological compatibility.[5] Synthetic

thiazole derivatives have been shown to exhibit a remarkable breadth of pharmacological

activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and CNS-regulating

properties.[1][2][6] The stability of the thiazole ring, coupled with its ability to engage in

hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for designing

molecules that can effectively interact with biological targets.[3] The development of drugs like

the antiretroviral Ritonavir and the anti-inflammatory Meloxicam showcases the therapeutic

success of this versatile moiety.[1][2]

Physicochemical Profile of Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate
A clear understanding of a compound's physical and chemical properties is fundamental for its

application in synthesis and development. The key characteristics of Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate are summarized below.

Property Value Source(s)

CAS Number 914347-21-0 [7][8][9]

Molecular Formula C₁₂H₁₀BrNO₂S [7][9]

Molecular Weight 312.18 g/mol [7][9]

IUPAC Name
Ethyl 5-bromo-2-phenyl-1,3-

thiazole-4-carboxylate
[10]

Density 1.5 g/cm³ [7]

Boiling Point 408°C at 760 mmHg [7]

Flash Point 200.6°C [7]

Purity Typically ≥95% [9][10]

Physical Form Solid

Storage Sealed in dry, 2-8°C [8]
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The construction of the substituted thiazole core is most reliably achieved through the

Hantzsch thiazole synthesis, a classic and high-yielding reaction first described in 1887.[11][12]

The Hantzsch Thiazole Synthesis: A Foundational
Approach
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a

thioamide.[13] The reaction proceeds through a multistep pathway initiated by an SN2 attack of

the nucleophilic sulfur from the thioamide onto the electrophilic carbon of the α-haloketone.[14]

This is followed by an intramolecular cyclization and subsequent dehydration to form the

aromatic thiazole ring.[11] The versatility of this method allows for the introduction of various

substituents on the final thiazole product by simply changing the starting materials.

General Mechanism of Hantzsch Thiazole Synthesis

Proposed Synthetic Pathway for Ethyl 5-bromo-2-
phenylthiazole-4-carboxylate
While direct synthesis in a single step is possible, a more common and controllable laboratory

approach involves a two-step sequence: the initial formation of the 2-phenylthiazole-4-

carboxylate core, followed by selective bromination at the electron-rich C5 position.

Step 1: Hantzsch Synthesis of Ethyl 2-phenylthiazole-4-carboxylate. Reaction of ethyl 3-

bromo-2-oxobutanoate with benzamide provides the precursor, ethyl 2-phenylthiazole-4-

carboxylate (CAS 59937-01-8).[15]

Step 2: Electrophilic Bromination. The synthesized thiazole is then subjected to electrophilic

bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid to

install the bromo group specifically at the 5-position, yielding the final product.

Proposed Synthesis of Target Compound

Ethyl 3-bromo-2-oxobutanoate
Ethyl 2-phenylthiazole-4-carboxylate

(CAS: 59937-01-8)

Hantzsch Synthesis

Benzamide

Hantzsch Synthesis
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

(CAS: 914347-21-0)

Electrophilic
Bromination (e.g., NBS)
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Proposed Synthesis of Target Compound

Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for

thiazole synthesis and bromination.

Part A: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

To a solution of benzamide (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add

ethyl 3-bromo-2-oxobutanoate (1.1 eq).

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with

stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl

acetate mobile phase. The reaction is typically complete within 4-6 hours.

Upon completion, cool the reaction mixture to room temperature and reduce the solvent

volume under reduced pressure.

Pour the concentrated mixture into cold water, leading to the precipitation of the crude

product.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallize the crude solid from ethanol to yield pure ethyl 2-phenylthiazole-4-carboxylate

as a solid.

Part B: Bromination to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

Dissolve the ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) from Part A in glacial acetic acid

(10 mL/mmol) in a flask protected from light.

Cool the solution to 0-5°C in an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the

temperature below 10°C.

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the

starting material is consumed.

Carefully pour the reaction mixture into a beaker of ice water, resulting in the precipitation of

the brominated product.

Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic

acid, and then with a cold 5% sodium thiosulfate solution to quench any remaining bromine.

Wash again with water and dry the solid under vacuum to afford the final product, Ethyl 5-
bromo-2-phenylthiazole-4-carboxylate.

Chemical Reactivity and Strategic Functionalization
The title compound is not typically an end-product but rather a versatile intermediate. Its value

lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to

build molecular complexity.

C5-Bromo Group: This is an excellent handle for transition-metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the

introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is a

cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.[16]

[17]

C4-Ethyl Ester: This group can be readily hydrolyzed under basic conditions (e.g., NaOH or

LiOH) to the corresponding carboxylic acid. The resulting acid is a key precursor for forming

amide bonds via coupling with a diverse range of amines, a common strategy to improve

pharmacokinetic properties and explore new binding interactions.[18][19]
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Key Functionalization Pathways

C5-Position Reactivity
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Key Functionalization Pathways

Detailed Experimental Protocol: Functionalization
(Amide Formation)

Ester Hydrolysis: Dissolve Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (1.0 eq) in a

mixture of THF/water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the

mixture at room temperature until TLC analysis confirms the complete consumption of the

starting ester.

Acidification: Acidify the reaction mixture to pH ~2-3 with 1N HCl.

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude carboxylic acid.
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Amide Coupling: Dissolve the crude 5-bromo-2-phenylthiazole-4-carboxylic acid (1.0 eq) in

an anhydrous solvent like DMF or DCM.

Add a coupling agent such as EDCI (1.2 eq) and an activator like HOBt (1.2 eq), followed by

a tertiary amine base like DIEA (2.5 eq).

Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

Add the desired primary or secondary amine (1.1 eq) and continue stirring at room

temperature for 12-24 hours.

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric

acid solution, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude residue by column chromatography on silica gel to obtain the desired amide

derivative.

Applications in Contemporary Drug Discovery
The true value of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is demonstrated by its

successful application in the synthesis of biologically active molecules targeting a range of

diseases.

Anticancer Agents: The 2-phenylthiazole-4-carboxamide scaffold has been identified as a

promising core for the development of novel cytotoxic agents. Studies have shown that

derivatives synthesized from this core exhibit potent activity against various human cancer

cell lines, including breast and colon cancer.[18][19] The ability to rapidly generate libraries of

amides at the C4-position and diverse bi-aryl compounds via C5-coupling allows for

extensive exploration of the SAR to optimize potency and selectivity.[4]

Antifungal CYP51 Inhibitors: Lanosterol 14α-demethylase (CYP51) is a critical enzyme in

fungal cell membrane biosynthesis and a validated target for antifungal drugs.

Phenylthiazole derivatives have been designed and synthesized as potent CYP51 inhibitors.

[16] The synthesis of these inhibitors often utilizes the C5-bromo position of a thiazole
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intermediate for Suzuki coupling to introduce various substituted phenyl rings, highlighting

the strategic importance of this functional handle in modulating target engagement.[16]

Broad Biological Significance: Beyond cancer and fungal infections, the substituted thiazole

nucleus is integral to compounds with a vast array of biological activities. These include

agents for treating hypertension, HIV, bacterial infections, and central nervous system

disorders.[2][5] The title compound provides a reliable and versatile starting point for

accessing novel chemical space within these and other therapeutic areas.

Conclusion
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0) is far more than a simple

chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined

physicochemical properties, accessible synthesis via the robust Hantzsch reaction, and

orthogonally reactive functional groups make it an invaluable tool for medicinal chemists. By

enabling the efficient and modular synthesis of diverse compound libraries, it facilitates the

rapid exploration of structure-activity relationships, accelerating the journey from a chemical

scaffold to a potential therapeutic candidate. For any research organization focused on the

development of novel small-molecule drugs, mastering the chemistry of this keystone

intermediate is a significant step toward achieving its goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. globalresearchonline.net [globalresearchonline.net]

2. jetir.org [jetir.org]

3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?
- PMC [pmc.ncbi.nlm.nih.gov]

4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity
evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

5. benthamdirect.com [benthamdirect.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12539600/
https://www.jetir.org/papers/JETIR2407719.pdf
https://www.benthamdirect.com/content/journals/cbc/10.2174/1573407218666220303100501
https://www.benchchem.com/product/b1461700?utm_src=pdf-body
https://www.benchchem.com/product/b1461700?utm_src=pdf-custom-synthesis
https://globalresearchonline.net/ijpsrr/v82-1/07.pdf
https://www.jetir.org/papers/JETIR2407719.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9743419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9743419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4242920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4242920/
https://www.benthamdirect.com/content/journals/cbc/10.2174/1573407218666220303100501
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs
and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

7. echemi.com [echemi.com]

8. 914347-21-0|Ethyl 5-bromo-2-phenylthiazole-4-carboxylate|BLD Pharm [bldpharm.com]

9. en.huatengsci.com [en.huatengsci.com]

10. Ethyl 5-bromo-2-phenylthiazole-4-carboxylate [synhet.com]

11. chemhelpasap.com [chemhelpasap.com]

12. synarchive.com [synarchive.com]

13. courseware.cutm.ac.in [courseware.cutm.ac.in]

14. m.youtube.com [m.youtube.com]

15. lookchem.com [lookchem.com]

16. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

17. Page loading... [wap.guidechem.com]

18. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as
anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

19. scilit.com [scilit.com]

To cite this document: BenchChem. [Ethyl 5-bromo-2-phenylthiazole-4-carboxylate CAS
number 914347-21-0]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461700#ethyl-5-bromo-2-phenylthiazole-4-
carboxylate-cas-number-914347-21-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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